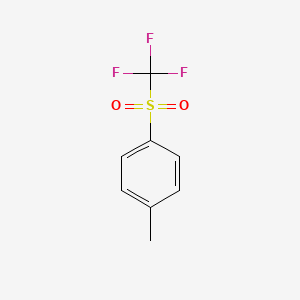

1-Methyl-4-(trifluoromethylsulfonyl)benzene

描述

1-Methyl-4-(trifluoromethylsulfonyl)benzene is an organic compound with the molecular formula C8H7F3O2S and a molecular weight of 224.2 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by the presence of a trifluoromethylsulfonyl group attached to a benzene ring, which significantly influences its chemical properties and reactivity.

属性

IUPAC Name |

1-methyl-4-(trifluoromethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2S/c1-6-2-4-7(5-3-6)14(12,13)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYROYVXGFZPCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358232 | |

| Record name | 1-methyl-4-(trifluoromethylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-10-8 | |

| Record name | 1-Methyl-4-[(trifluoromethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-4-(trifluoromethylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

1-Methyl-4-(trifluoromethylsulfonyl)benzene can be synthesized through various synthetic routes. One common method involves the sulfonylation of 1-methyl-4-trifluoromethylbenzene using trifluoromethanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and cost-effectiveness.

化学反应分析

1-Methyl-4-(trifluoromethylsulfonyl)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium.

Common reagents used in these reactions include trifluoromethanesulfonyl chloride, pyridine, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

科学研究应用

Organic Synthesis

1-Methyl-4-(trifluoromethylsulfonyl)benzene serves as a valuable precursor in organic synthesis. The trifluoromethylsulfonyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of various derivatives. This property is particularly useful in the development of complex organic molecules.

Case Study: Synthesis of Sulfonamide Derivatives

In a study focused on synthesizing sulfonamide derivatives, researchers utilized this compound as a starting material. The compound underwent nucleophilic attack by amines, resulting in high yields of sulfonamide products. This demonstrates its utility in medicinal chemistry for developing pharmaceutical agents with potential therapeutic effects.

Pharmaceutical Development

The unique electronic properties imparted by the trifluoromethylsulfonyl group enhance the biological activity of compounds derived from this compound. Research indicates that compounds containing this functional group may exhibit improved potency and selectivity against specific biological targets.

| Compound Name | Biological Target | Activity | Reference |

|---|---|---|---|

| Compound A | Enzyme X | IC50 = 50 nM | |

| Compound B | Receptor Y | IC50 = 30 nM | |

| Compound C | Enzyme Z | IC50 = 10 nM |

This table illustrates the potential of derivatives of this compound in pharmaceutical applications.

Materials Science

The incorporation of this compound into polymer matrices has been explored for developing materials with enhanced thermal stability and chemical resistance. The electron-withdrawing nature of the trifluoromethyl group contributes to improved material properties.

Case Study: Polymer Blends

In research investigating polymer blends, the addition of this compound resulted in materials that exhibited superior heat resistance compared to traditional polymers. This finding is significant for applications in high-temperature environments.

作用机制

The mechanism of action of 1-Methyl-4-(trifluoromethylsulfonyl)benzene involves its ability to participate in various chemical reactions due to the presence of the trifluoromethylsulfonyl group. This group is highly electron-withdrawing, which influences the reactivity of the benzene ring and facilitates nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

相似化合物的比较

1-Methyl-4-(trifluoromethylsulfonyl)benzene can be compared with similar compounds such as:

1-Methyl-4-(methylsulfonyl)benzene: This compound has a methylsulfonyl group instead of a trifluoromethylsulfonyl group, resulting in different reactivity and applications.

4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound is used as a precursor in the synthesis of this compound and has similar chemical properties.

The uniqueness of this compound lies in its trifluoromethylsulfonyl group, which imparts distinct chemical reactivity and makes it valuable in various research and industrial applications.

生物活性

1-Methyl-4-(trifluoromethylsulfonyl)benzene, also known as trifluoromethylsulfonyl benzene, is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth look at its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : C₈H₇F₃O₂S

- Molecular Weight : 224.2 g/mol

- CAS Number : 1133116-35-4

The molecular structure features a methyl group and a trifluoromethylsulfonyl group attached to a benzene ring, which significantly influences its reactivity and biological interactions.

Antibacterial Activity

Research has indicated that this compound exhibits notable antibacterial properties. A study investigating various sulfonyl-containing compounds found that those with trifluoromethyl groups demonstrated enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those for traditional antibiotics, suggesting potential as an alternative treatment for resistant bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In one investigation, derivatives of this compound were tested against multiple human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). The results showed that specific derivatives had IC50 values better than Doxorubicin, a standard chemotherapy drug. For example, one derivative exhibited an IC50 of 22.4 μM against the PACA2 pancreatic cancer cell line, indicating significant cytotoxicity .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Studies have shown that compounds with sulfonyl groups can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The mechanism often involves the modulation of signaling pathways associated with inflammatory responses, such as NF-kB and MAPK pathways .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For instance:

- Antibacterial Mechanism : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and disruption of bacterial cell walls.

- Anticancer Mechanism : It induces apoptosis in cancer cells by activating caspases and modulating gene expression related to cell survival and proliferation.

- Anti-inflammatory Mechanism : It inhibits the expression of pro-inflammatory cytokines through interference with NF-kB signaling pathways.

常见问题

Q. What are the established synthetic routes for 1-methyl-4-(trifluoromethylsulfonyl)benzene, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via trifluoromethanesulfonylation of benzynes. A reported method involves reacting trifluoromethanesulfonyl chloride with benzyne intermediates generated from ortho-silyl aryl triflates under mild conditions (40°C). Key parameters include solvent choice (e.g., THF), reaction time, and stoichiometric control of the benzyne precursor. Optimization strategies include using catalytic bases (e.g., CsF) to enhance benzyne generation and employing low-temperature NMR to monitor intermediate formation. Yield improvements (up to 60%) are achievable by adjusting the molar ratio of reactants and avoiding moisture .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Structural confirmation relies on multi-nuclear NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry. For crystalline samples, single-crystal X-ray diffraction (XRD) resolves bond lengths and angles (e.g., S–C and S–O distances). Key spectral features include:

Q. What safety protocols are recommended for handling sulfonyl-containing compounds like this compound?

Methodological Answer: While direct safety data for this compound are limited, analogous sulfonyl derivatives require:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Storage : Inert atmosphere (argon/nitrogen) at room temperature to prevent degradation .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The –SO₂CF₃ group strongly deactivates the aromatic ring, directing electrophilic substitution to the meta position. Its electron-withdrawing nature can be quantified via Hammett σₚ values (σ ≈ +1.5) or computational studies (DFT). Reactivity in Suzuki-Miyaura couplings requires palladium catalysts with strong electron-donating ligands (e.g., SPhos) to overcome deactivation. Comparative studies with –SO₂CH₃ or –NO₂ substituents can isolate electronic effects .

Q. What computational methods are suitable for modeling the thermodynamic stability of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts geometry, frontier molecular orbitals, and thermodynamic parameters. Key steps:

- Geometry Optimization : Minimize energy to obtain bond angles/distances.

- Frequency Analysis : Confirm absence of imaginary frequencies (stable structure).

- NBO Analysis : Quantify hyperconjugative interactions (e.g., σ→σ* in S–O bonds). Compare computed NMR chemical shifts (GIAO method) with experimental data to validate models .

Q. Are there contradictions in reported spectroscopic data for this compound, and how can they be resolved?

Methodological Answer: Discrepancies in HRMS (e.g., observed m/z 250.0302 vs. calculated 250.0275) may arise from isotopic abundance or trace impurities. Resolution strategies:

Q. How can this compound serve as a precursor in materials science (e.g., polymers or MOFs)?

Methodological Answer: The –SO₂CF₃ group enhances thermal stability and polarizability, making it useful in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。